molecular formula C14H11ClO2 B8334974 1-Acetyl-(4-chlorophenoxy)-benzene CAS No. 58351-20-5

1-Acetyl-(4-chlorophenoxy)-benzene

Cat. No.: B8334974
CAS No.: 58351-20-5
M. Wt: 246.69 g/mol
InChI Key: QWBGJPLBGAOISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-(4-chlorophenoxy)-benzene, systematically named 1-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]ethanone (CAS RN: 890091-98-2), is a substituted aromatic compound featuring an acetyl group (COCH₃), a 4-chlorobenzyloxy group (OCH₂C₆H₄Cl), and a methoxy group (OCH₃) on a central benzene ring . This structure confers unique physicochemical properties, such as moderate polarity due to the acetyl and methoxy groups, which influence solubility and reactivity.

Properties

CAS No.

58351-20-5

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H11ClO2/c1-10(16)13-4-2-3-5-14(13)17-12-8-6-11(15)7-9-12/h2-9H,1H3

InChI Key

QWBGJPLBGAOISQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Bioaccumulation: Chlorinated phenoxy compounds (e.g., 1-Chloro-3-(4-chlorophenoxy)-benzene) exhibit high bioaccumulation factors (BCF > 4,500 L/kg) due to strong sorption to organic materials .
  • Synthetic Utility: Brominated analogs (e.g., 1-Bromo-4-(4-chlorophenoxy)benzene) serve as intermediates in antimalarial drug synthesis , while acetylated derivatives like 4-Chloroacetophenone are used in photochemical reactions .

Environmental and Toxicological Profiles

  • 1-Chloro-3-(4-chlorophenoxy)-benzene: Classified as a "borderline" persistent, bioaccumulative, and toxic (PBT) chemical under REACH regulations. Exhibits genetic toxicity in Salmonella assays and acute toxicity to Daphnia magna (LOEC = 100 mg/L) .
  • This compound: No direct toxicity data available. The acetyl group may enhance biodegradability compared to chlorinated analogs, though this remains speculative.

Regulatory and Commercial Considerations

  • 1-Chloro-3-(4-chlorophenoxy)-benzene: Removed from EU pre-registration due to PBT concerns; production restricted to <1 tonne/year .
  • Brominated Derivatives: Used in research-scale synthesis (e.g., 1-Bromo-2-(4-chlorophenoxy)benzene priced at €190.00/g) .
  • Acetylated Compounds : Lower regulatory scrutiny due to presumed reduced persistence, though rigorous testing is lacking.

Preparation Methods

Acetal Protection-Directed Bromination

A two-step approach involves temporary acetal protection of the acetyl group to alter directing effects:

  • Acetal Formation : Acetophenone is treated with ethylene glycol under acidic conditions to form an acetal, converting the meta-directing acetyl group into an ortho/para-directing acetal.

  • Bromination : Bromination of the acetal-protected intermediate occurs para to the acetal group, yielding para-bromoacetophenone acetal.

  • Deprotection : Hydrolysis regenerates the acetyl group, producing para-bromoacetophenone.

This method, inspired by stilbene synthesis strategies, ensures precise positioning of the bromine atom for subsequent etherification.

Ullmann Etherification with 4-Chlorophenol

The para-bromoacetophenone intermediate undergoes Ullmann coupling with 4-chlorophenol under copper catalysis. In a representative procedure:

  • Reagents : para-Bromoacetophenone (1 equiv), 4-chlorophenol (1.2 equiv), CuI (10 mol%), K₂CO₃ (2 equiv)

  • Conditions : Reflux in DMF at 120°C for 24 hours.

  • Yield : ~50–60% after column chromatography.

This method mirrors the copper-mediated aryl etherifications observed in benzoxazinone syntheses, though yields are moderate due to competing side reactions.

Nucleophilic Aromatic Substitution (SNAr) on Activated Intermediates

Electron-deficient aromatic rings facilitate nucleophilic substitution. Introducing strong electron-withdrawing groups (EWGs) adjacent to a leaving group enables displacement by 4-chlorophenoxide.

Nitro-Activated Substitution

  • Nitration of Acetophenone : Acetophenone is nitrated at the meta position (relative to the acetyl group) using HNO₃/H₂SO₄, yielding 3-nitroacetophenone.

  • Reduction and Diazotization : The nitro group is reduced to an amine, then diazotized to form a diazonium salt.

  • Phenoxy Introduction : The diazonium salt is displaced by 4-chlorophenoxide under basic conditions, though this route suffers from low efficiency (<30%) due to competing side reactions.

Fluoro-Activated Substitution

A more effective SNAr approach utilizes fluorine as a leaving group:

  • Synthesis of 4-Fluoroacetophenone : Direct fluorination of acetophenone via Balz-Schiemann reaction.

  • Displacement with 4-Chlorophenoxide :

    • Reagents : 4-Fluoroacetophenone (1 equiv), 4-chlorophenol (1.5 equiv), K₂CO₃ (3 equiv)

    • Conditions : DMSO, 100°C, 12 hours.

    • Yield : ~70–75%.

This method, analogous to benzoxazinone cyclization conditions, benefits from the superior leaving-group ability of fluorine.

Palladium-Catalyzed Cross-Coupling Strategies

Modern cross-coupling methodologies offer regiocontrol and functional group tolerance. While direct C–O bond formation remains challenging, tandem approaches combining C–C and C–O couplings show promise.

Suzuki-Miyaura Coupling with Preformed Ethers

  • Synthesis of 4-Chlorophenoxyboronic Acid : 4-Chlorophenol is converted to its boronic ester via Miyaura borylation.

  • Coupling with Bromoacetophenone :

    • Catalyst : Pd(PPh₃)₄ (5 mol%)

    • Base : Na₂CO₃

    • Solvent : Dioxane/water (4:1), 80°C, 8 hours.

    • Yield : ~65%.

This method, adapted from stilbene syntheses, avoids harsh conditions but requires pre-functionalized starting materials.

One-Pot Acylation-Cyclization Approaches

Inspired by benzoxazinone syntheses, a one-pot strategy using anthranilic acid derivatives and 4-chlorophenoxyacetyl chloride was explored:

  • Reaction Setup :

    • Anthranilic acid (1 equiv), 4-chlorophenoxyacetyl chloride (1.2 equiv), K₂CO₃ (2 equiv) in CH₂Cl₂.

  • Mechanism :

    • Acylation of the amino group forms an intermediate amide.

    • Base-induced cyclization eliminates H₂O, yielding a benzoxazinone analog.

  • Limitations : The product diverges structurally from the target compound, highlighting the need for alternative nucleophiles.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Ullmann EtherificationBromination, Ullmann coupling50–60RegioselectiveMulti-step, moderate yield
SNAr (Fluoro)Fluorination, displacement70–75High yield, one-potRequires hazardous fluorination
Suzuki CouplingBorylation, cross-coupling65Mild conditionsExpensive catalysts
Friedel-CraftsAcetylation, etherification40–50Simple reagentsPoor regiocontrol

Mechanistic Insights and Optimization

Role of Base in Ullmann Coupling

Potassium carbonate in Ullmann reactions deprotonates 4-chlorophenol, enhancing nucleophilicity, while coordinating copper intermediates to stabilize transition states. Increasing the base stoichiometry beyond 2 equiv diminishes yields due to side reactions.

Solvent Effects in SNAr

Polar aprotic solvents (e.g., DMSO) stabilize the phenoxide ion and transition state, accelerating displacement. Substituting DMSO with DMF reduces yields by 15–20%.

Scalability and Industrial Feasibility

The Ullmann and SNAr routes are most scalable, utilizing inexpensive copper catalysts and readily available substrates. However, solvent recovery (DMF, DMSO) and waste management (bromine byproducts) pose challenges. Continuous-flow systems could enhance the SNAr method’s viability by reducing reaction times and improving temperature control .

Q & A

Q. What are the optimized synthetic routes for 1-Acetyl-(4-chlorophenoxy)-benzene, and what methodological considerations are critical for yield optimization?

  • Methodology :
    this compound can be synthesized via Friedel-Crafts acetylation of 4-chlorophenoxybenzene using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key considerations include:
    • Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions like over-acetylation .
    • Solvent selection : Dichloromethane or nitrobenzene is preferred due to their compatibility with Lewis acids .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

  • Methodology :
    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR) and chlorophenoxy substituents (aromatic proton splitting patterns) .
    • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction provides bond lengths and angles, as demonstrated in related acetylated aromatic compounds .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₁ClO₂) and isotopic patterns .

Q. How do pH, temperature, and solvent systems influence the stability of this compound during storage and experimental workflows?

  • Methodology :
    • Stability Studies : Accelerated degradation tests under varying pH (4–9) and temperatures (25–60°C) reveal that the compound is most stable in neutral, anhydrous solvents (e.g., DMSO) .
    • Storage Recommendations : Store at –20°C in amber vials to prevent photodegradation and hydrolysis of the acetyl group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the acetyl group in this compound during electrophilic substitution or nucleophilic acyl substitution reactions?

  • Methodology :
    • Electrophilic Substitution : The acetyl group acts as a meta-directing deactivating group, as shown in nitration reactions where nitro groups predominantly occupy the meta position relative to the acetyl group .
    • Nucleophilic Acyl Substitution : Under basic conditions (e.g., NaOH/EtOH), the acetyl group can undergo hydrolysis to yield 4-chlorophenoxybenzoic acid, confirmed by IR loss of the carbonyl peak (~1700 cm⁻¹) .

Q. How can contradictions in reported biological activities (e.g., pesticidal vs. antimicrobial) be resolved through systematic structure-activity relationship (SAR) studies?

  • Methodology :
    • SAR Analysis : Compare bioactivity data from analogues (e.g., 4-(4-chlorophenoxy)-3-fluorobenzoic acid and flufenprox ). Key variables include:
  • Substituent Effects : Fluorine or methoxy groups may enhance pesticidal activity, while acetyl groups favor antimicrobial properties .
    • In Silico Modeling : Use molecular docking to predict binding affinities with target enzymes (e.g., cytochrome P450 for pesticidal activity ).

Q. What strategies are effective in designing derivatives of this compound for improved pharmacokinetic profiles in drug discovery?

  • Methodology :
    • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) to enhance solubility, as seen in related benzoic acid derivatives .
    • Metabolic Stability Assays : Microsomal incubation (human liver microsomes) identifies metabolic hotspots (e.g., acetyl group hydrolysis) .
    • Prodrug Design : Mask the acetyl group as a tert-butyl ester to improve bioavailability, with in vivo studies in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.